

## FPI-1465: A Dual-Action Inhibitor Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**FPI-1465** is an investigational, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class. It is being developed to address the global threat of antibiotic resistance, particularly in Gram-negative bacteria. **FPI-1465**'s primary mechanism of action is the inhibition of a broad spectrum of  $\beta$ -lactamase enzymes, including extended-spectrum  $\beta$ -lactamases (ESBLs) and carbapenemases. These enzymes are a major defense mechanism for bacteria against  $\beta$ -lactam antibiotics. By neutralizing these enzymes, **FPI-1465** restores the efficacy of existing  $\beta$ -lactam drugs. Furthermore, preclinical data reveal a novel dual-action mechanism, with **FPI-1465** also targeting penicillin-binding proteins (PBPs), specifically PBP2, which are essential for bacterial cell wall synthesis. This multifaceted approach makes **FPI-1465** a promising candidate in the fight against multidrug-resistant infections.

# Data Presentation In Vitro Potentiation of Antibiotic Activity

Preclinical studies have consistently demonstrated the synergistic effect of **FPI-1465** in combination with various  $\beta$ -lactam antibiotics against resistant bacterial strains. The following tables summarize key quantitative data from these in vitro studies.

Table 1: Fold-Increase in Potency of  $\beta$ -Lactam Antibiotics with **FPI-1465**[1]



| Antibiotic  | Bacterial Enzyme Class | Maximum Fold-Increase in Potency with FPI-1465 |
|-------------|------------------------|------------------------------------------------|
| Ceftazidime | ESBLs                  | 256                                            |
| Ceftazidime | Carbapenemases         | 256                                            |
| Aztreonam   | ESBLs                  | 1,024                                          |
| Aztreonam   | Carbapenemases         | 4,096                                          |
| Meropenem   | ESBLs                  | 4                                              |
| Meropenem   | Carbapenemases         | 128                                            |

Table 2: MIC Distribution of  $\beta$ -Lactam Agents Alone and in Combination with **FPI-1465** (4  $\mu$ g/mL) against ESBL-Producing Enterobacteriaceae (n=21)[2]

| Agent                     | MIC50 (μg/mL) | MIC90 (μg/mL) | % Susceptible<br>(CLSI) | % Susceptible (EUCAST) |
|---------------------------|---------------|---------------|-------------------------|------------------------|
| Aztreonam                 | 8             | >128          | 47.6                    | 23.8                   |
| Aztreonam +<br>FPI-1465   | ≤0.25         | 1             | 95.2                    | 95.2                   |
| Ceftazidime               | 32            | >256          | 38.1                    | 14.3                   |
| Ceftazidime +<br>FPI-1465 | 0.5           | 2             | 95.2                    | 95.2                   |
| Meropenem                 | ≤0.25         | >64           | -                       | -                      |
| Meropenem +<br>FPI-1465   | ≤0.015        | 0.06          | -                       | -                      |

Table 3: FPI-1465 Inhibition and Binding Constants



| Target               | Parameter | Value     |
|----------------------|-----------|-----------|
| E. coli PBP2         | IC50      | 1.0 μg/mL |
| β-lactamase CTX-M-15 | Kd        | 0.011 μΜ  |
| β-lactamase OXA-48   | Kd        | 5.3 μΜ    |

### In Vivo Efficacy

In a murine thigh infection model, the combination of **FPI-1465** with a  $\beta$ -lactam antibiotic demonstrated significant bacterial clearance against highly resistant strains.

Table 4: In Vivo Efficacy of FPI-1465 in a Murine Thigh Infection Model

| Pathogen                                          | Treatment              | Log Reduction in CFUs |
|---------------------------------------------------|------------------------|-----------------------|
| Klebsiella pneumoniae<br>(Carbapenemase-producer) | FPI-1465 + Ceftazidime | >3                    |
| Enterobacter cloacae<br>(Carbapenemase-producer)  | FPI-1465 + Ceftazidime | >3                    |

# Experimental Protocols In Vitro Checkerboard Synergy Assay

This protocol is used to determine the synergistic activity of **FPI-1465** with a  $\beta$ -lactam antibiotic.

#### Materials:

#### FPI-1465

- β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
- Bacterial strain of interest (e.g., ESBL or carbapenemase-producing E. coli or K. pneumoniae)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)



- 96-well microtiter plates
- Spectrophotometer or microplate reader

#### Procedure:

- Preparation of Stock Solutions: Prepare concentrated stock solutions of FPI-1465 and the β-lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO).
- Drug Dilution: In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (e.g., along the x-axis) and **FPI-1465** (e.g., along the y-axis) in CAMHB.
- Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well containing the drug dilutions with the prepared bacterial suspension. Include appropriate controls: wells with bacteria only (positive control), wells with media only (negative control), and wells with each drug alone.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic
  alone and in combination with each concentration of FPI-1465. The MIC is the lowest
  concentration of the antibiotic that completely inhibits visible bacterial growth.
- Data Analysis: Analyze the data to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The Fractional Inhibitory Concentration Index (FICI) is commonly used for this analysis.

## IC50 Determination for β-Lactamase Inhibition

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of **FPI-1465** against a purified  $\beta$ -lactamase.

#### Materials:

Purified β-lactamase enzyme



- FPI-1465
- Chromogenic β-lactam substrate (e.g., nitrocefin)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer

#### Procedure:

- Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified  $\beta$ -lactamase in the assay buffer. Prepare serial dilutions of **FPI-1465** in the same buffer.
- Pre-incubation: In a 96-well plate, mix the β-lactamase solution with the different concentrations of **FPI-1465**. Incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
- Substrate Addition: Initiate the enzymatic reaction by adding a solution of the chromogenic substrate (e.g., nitrocefin) to each well.
- Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 490 nm for nitrocefin hydrolysis) using a spectrophotometer.
- Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the
  percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The
  IC50 value is the concentration of FPI-1465 that results in 50% inhibition of the enzyme
  activity, determined by fitting the data to a suitable dose-response curve.

### **Murine Thigh Infection Model**

This protocol provides a generalized workflow for evaluating the in vivo efficacy of **FPI-1465** in combination with a  $\beta$ -lactam antibiotic.

#### Materials:



- Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
- Bacterial pathogen of interest
- **FPI-1465** and β-lactam antibiotic for injection
- Vehicle control solution
- Cyclophosphamide (for neutropenic models, if required)

#### Procedure:

- Animal Acclimatization: Acclimate the mice to the laboratory conditions for a minimum of 3 days before the experiment.
- Induction of Neutropenia (Optional): If a neutropenic model is required, administer cyclophosphamide intraperitoneally at appropriate doses and time points before infection.
- Infection: Induce a thigh infection by intramuscular injection of a standardized inoculum of the bacterial pathogen into the posterior thigh muscle of the mice.
- Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice. This includes the vehicle control, FPI-1465 alone, the β-lactam antibiotic alone, and the combination of FPI-1465 and the antibiotic. Administration can be via intraperitoneal, intravenous, or subcutaneous routes.
- Monitoring and Sample Collection: At a predetermined time point (e.g., 24 hours posttreatment), euthanize the mice. Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.
- Bacterial Load Determination: Perform serial dilutions of the tissue homogenates and plate them on appropriate agar plates to determine the number of colony-forming units (CFUs) per gram of tissue.
- Data Analysis: Compare the bacterial loads in the different treatment groups to determine the
  efficacy of the combination therapy. A significant reduction in CFUs in the combination group
  compared to the single-agent and control groups indicates in vivo synergy.



# Mandatory Visualization Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: **FPI-1465** Mechanism: β-Lactamase Inhibition.





Click to download full resolution via product page

Caption: FPI-1465 Dual-Action Mechanism.





Click to download full resolution via product page

Caption: In Vitro Checkerboard Synergy Assay Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. fedorapharma.com [fedorapharma.com]
- 2. jmilabs.com [jmilabs.com]
- To cite this document: BenchChem. [FPI-1465: A Dual-Action Inhibitor Overcoming Antibiotic Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567690#fpi-1465-role-in-antibiotic-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com